3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
Description
3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a hydroxymethyl group at position 3 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 6. The compound’s molecular formula is C₂₀H₂₃BO₅, with a molecular weight of 370.21 g/mol. Its structure combines the photophysical properties of the coumarin scaffold with the reactivity of the boronic ester group, enabling applications in chemical sensing, medicinal chemistry, and materials science. The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, while the boronic ester facilitates Suzuki-Miyaura cross-coupling reactions for bioconjugation or polymer synthesis .
Properties
Molecular Formula |
C16H19BO5 |
|---|---|
Molecular Weight |
302.1 g/mol |
IUPAC Name |
3-(hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)12-6-5-10-7-11(9-18)14(19)20-13(10)8-12/h5-8,18H,9H2,1-4H3 |
InChI Key |
BPCFZNRELGTAQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a series of condensation reactions involving salicylaldehyde derivatives and appropriate ketones.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated chromenone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formyl or carboxyl derivatives of the chromenone core.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the boronic acid used.
Scientific Research Applications
3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is largely dependent on its application:
Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, through its chromenone core, leading to modulation of biological pathways.
Chemical Reactions: In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Coumarin-Boronic Ester Derivatives
Key Observations:
Substituent Effects :
- The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to BPTFMC (trifluoromethyl group) or benzyloxy derivatives (). This property is critical for biological applications requiring aqueous compatibility .
- Boronic esters at position 7 (coumarin derivatives) enable selective reactivity with peroxides (e.g., H₂O₂) or participation in cross-coupling reactions. For example, BPTFMC releases fluorescent 7-hydroxycoumarin upon ROS exposure, while the target compound’s tricyclic fused structure () may offer unique photostability .
Synthetic Pathways :
- The target compound is synthesized via a one-pot convergent protocol (), whereas BPTFMC and benzyloxy derivatives require multi-step routes involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Boronic ester installation often leverages pinacol boronate precursors, as seen in the synthesis of S11 () and OLED emitters () .
Table 2: Functional Comparison of Boronic Ester-Containing Compounds
- ROS Sensing : The target compound’s boronic ester may react with H₂O₂ to release hydroxycoumarin, similar to BPTFMC () and PY-BE (). However, its tricyclic structure () could alter reaction kinetics or fluorescence quantum yields .
- Medicinal Chemistry : Unlike S11 (), which targets cancer cells via kinase inhibition, the hydroxymethyl group in the target compound could enable conjugation with biomolecules (e.g., antibodies) for targeted therapies .
Limitations and Challenges
- Stability : Boronic esters are prone to hydrolysis under acidic or aqueous conditions. The tricyclic fused structure in the target compound () may mitigate this issue compared to simpler coumarin derivatives like BPTFMC .
- Synthetic Complexity : Installation of the hydroxymethyl group requires precise control to avoid side reactions, as seen in the synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one () .
Biological Activity
3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (CAS Number: 1629172-45-7) is a synthetic compound belonging to the coumarin class. This compound features a hydroxymethyl group and a boron-containing moiety, which are significant for its biological activity. Coumarins are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The unique structure of this compound suggests potential applications in medicinal chemistry and materials science.
The molecular formula of this compound is , with a molecular weight of 302.1 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolane moiety may enhance its reactivity and biological properties compared to other coumarins.
| Property | Value |
|---|---|
| CAS Number | 1629172-45-7 |
| Molecular Formula | C₁₆H₁₉BO₅ |
| Molecular Weight | 302.1 g/mol |
Antioxidant Properties
Research indicates that compounds with coumarin structures exhibit significant antioxidant activity . The hydroxymethyl group in this compound enhances its ability to scavenge free radicals and protect against oxidative stress. Studies have shown that coumarins can reduce oxidative damage in various biological systems by neutralizing reactive oxygen species (ROS) .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Coumarins are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance:
- Mechanism of Action : The compound may interact with cellular signaling pathways involved in cell proliferation and apoptosis. Its structural features suggest it could bind to proteins or nucleic acids, potentially disrupting cancer cell functions .
- Case Study : In vitro studies demonstrated that similar coumarin derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), leading to reduced cell viability .
Other Biological Activities
In addition to antioxidant and anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Coumarins have been reported to possess antimicrobial properties against various pathogens. The structural modifications in this compound could enhance its efficacy against specific bacterial or fungal strains .
- Anti-inflammatory Effects : Some studies suggest that coumarins can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. The synthesis typically involves multi-step reactions requiring careful optimization for yield and purity:
- Synthesis Method : The compound is synthesized via a Knoevenagel condensation reaction followed by cyclization processes.
- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas include:
- Detailed mechanistic studies on how this compound interacts with biological macromolecules.
- Investigation into its pharmacokinetics and bioavailability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
